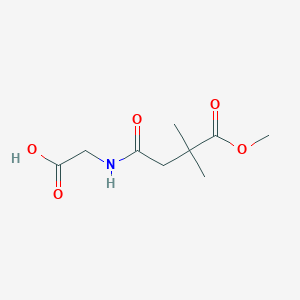

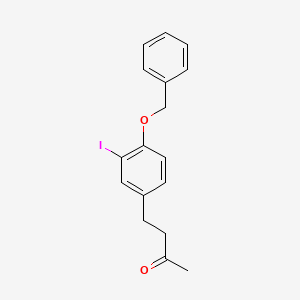

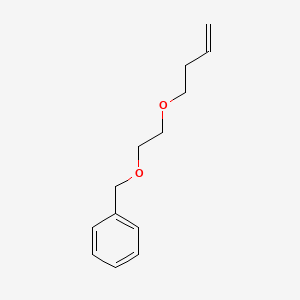

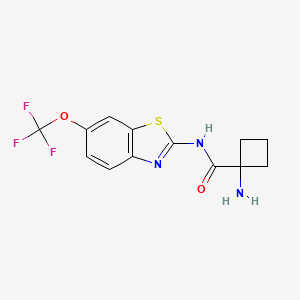

4-(4-Benzyloxy-3-iodophenyl)butan-2-one

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, the specific molecular structure of “4-(4-Benzyloxy-3-iodophenyl)butan-2-one” is not available in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like density, boiling point, vapor pressure, etc. For “this compound”, specific physical and chemical properties are not available in the searched resources .Applications De Recherche Scientifique

Synthesis and Chemical Structure Analysis

- The ketones 4-benzyloxy-1-(furan-3'-yl)pentan-1-one and 4-benzyloxy-1-(furan-3'-yl)butan-1-one were prepared using alkyllithium reagents, contributing to the field of organic synthesis and chemical structure analysis (Dimitriadis & Massy-Westropp, 1984).

- The compound 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one's crystallographic structure was disclosed through x-ray analysis, providing valuable insights into its molecular configuration (Shi & Jian Jiang, 1999).

Catalysis and Synthesis

- A study on the electrochemical conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones at a nickel cathode explored novel approaches in electrocatalysis and hydrogenation (Bryan & Grimshaw, 1997).

- Multifunctional supported bimetallic catalysts were used for a cascade reaction to synthesize 4-phenylbutan-2-ones from 4-methoxybenzyl alcohols, contributing to the development of efficient catalysis processes (Morad et al., 2017).

Spectroscopic Identification

- The structure of 4-(2-(4-(benzyloxy)phenoxy)ethoxy)butane-1,2,3-triol was identified through nuclear magnetic resonance spectral analysis, illustrating the application of NMR in chemical identification (Yu Shu-lin, 2010).

Biocatalytic Synthesis

- Enolate ions were utilized in biocatalytic synthesis of various compounds, showcasing innovative applications in green chemistry and environmentally friendly synthesis methods (Petronijević et al., 2017).

Photophysical and Computational Investigations

- The photophysical behavior and computational investigation of a pyrimido[l,2-a]benzimidazole derivative, which involves the compound , highlights its significance in the field of material science and photochemistry (Saleh et al., 2016).

Green Chemistry Synthesis

- The one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite under solvent-free conditions, using related compounds, emphasizes the role of green chemistry in the development of sustainable and efficient synthesis methods (Han et al., 2016).

Melanin Synthesis Inhibition

- 4-(Phenylsulfanyl)butan-2-one was found to suppress melanin synthesis and maturation both in vitro and in vivo, indicating potential applications in medical cosmetology and skin care (Wu et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

4-(3-iodo-4-phenylmethoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17IO2/c1-13(19)7-8-14-9-10-17(16(18)11-14)20-12-15-5-3-2-4-6-15/h2-6,9-11H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUKVIIAMAMMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412595.png)

![N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide](/img/structure/B1412612.png)

![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)